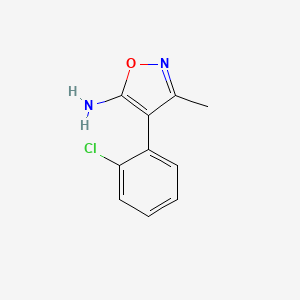

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

Description

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 2-chlorophenyl group at position 4 and a methyl group at position 2. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

IUPAC Name |

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCPSBUORKBJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586241 | |

| Record name | 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-30-7 | |

| Record name | 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydroxylamine with Chlorophenyl Precursors

One classical approach involves the reaction of benzoylacetonitriles or chlorophenyl-substituted propiolates with hydroxylamine to form the isoxazole ring:

- Starting from methyl o-chlorocinnamate or methyl o-chlorophenylpropiolate, cyclization with hydroxylamine hydrochloride in aqueous or alcoholic media yields 3-(2-chlorophenyl)-5-methylisoxazol-5-one derivatives.

- These intermediates can be further converted to the 5-amino derivatives by reduction or substitution reactions.

- This method typically requires reflux conditions and careful control of pH to favor ring closure and avoid side reactions.

Nucleophilic Substitution on 5-Chloro Isoxazoles

Another effective method is the preparation of 3-(2-chlorophenyl)-5-chloroisoxazoles followed by nucleophilic displacement of the chlorine atom with an amine source:

- 5-Chloroisoxazoles are synthesized by chlorination of isoxazol-5-ones or via lithiation followed by halogenation.

- The chlorine at the 5-position is then substituted by nucleophiles such as ammonia or amines to yield the 5-amino isoxazole.

- This method offers good yields (up to 74%) and allows for structural modifications at other positions on the ring.

Condensation of 5-Amino Isoxazole Carboxylic Acid Derivatives with Aromatic Aldehydes

Recent advances have demonstrated greener and more efficient protocols:

- 5-Amino-3-methylisoxazole-4-carboxylic acid esters are hydrolyzed to the acid and then reacted with aromatic aldehydes (including 2-chlorobenzaldehyde) in the presence of catalysts like indium(III) trifluoromethanesulfonate.

- This nucleophilic addition leads to imine derivatives which can be further transformed into the target amine compound.

- The reaction proceeds under mild conditions with yields ranging from 63% to 81% and good purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding oxazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Immunological Activity

Research indicates that isoxazole derivatives, including 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine, exhibit significant immunological activities. A study highlighted its potential as an immunomodulator, influencing T and B cell dynamics in lymphoid organs. For instance, derivatives have been shown to enhance humoral immune responses and modulate the composition of T cell subsets in experimental models .

1.2 Synthesis of Bioactive Peptides

The compound has been investigated for its role in solid-phase peptide synthesis. Specifically, 5-amino-3-methylisoxazole-4-carboxylic acid (a derivative) was successfully coupled to resin-bound peptides, indicating its utility in synthesizing novel peptidomimetics with therapeutic potential . This application is crucial for developing new drugs that can mimic biological functions.

1.3 Anti-inflammatory Properties

Isoxazole derivatives are noted for their anti-inflammatory effects. For example, compounds similar to this compound have demonstrated the ability to suppress inflammatory responses in various animal models. This includes reducing paw edema induced by carrageenan, showcasing their potential as COX-2 inhibitors .

Agrochemical Applications

2.1 Herbicidal and Insecticidal Activity

Recent studies have identified isoxazoline derivatives as promising candidates for agrochemical applications. Specifically, they have shown herbicidal and insecticidal properties, making them valuable in agricultural practices . The structural characteristics of isoxazoles contribute to their effectiveness against pests and weeds.

Synthesis and Characterization

The synthesis of this compound involves various methodologies, including microwave-assisted reactions that enhance yield and purity. For instance, a study reported that using microwave irradiation significantly improved the synthesis efficiency of isoxazole derivatives compared to traditional methods .

Case Study 1: Immunomodulatory Effects

A study examined the immunomodulatory properties of several isoxazole derivatives, including those with a chlorophenyl group. Results showed enhanced production of IL-2 and other cytokines in treated mice compared to controls, indicating a robust immune response .

Case Study 2: Agrochemical Efficacy

In agricultural trials, isoxazoline derivatives demonstrated effective pest control in field conditions, significantly reducing pest populations while maintaining crop health. This positions them as viable alternatives to existing chemical pesticides .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

Pyrazole Derivatives

- 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (): Core: Pyrazole (two adjacent nitrogen atoms) instead of isoxazole. Substituents: 4-chlorophenyl at position 4 and 2-methylphenyl at position 1.

Oxadiazole Derivatives

Thiazole Derivatives

Substituent Modifications on the Aromatic Ring

Chlorophenyl Positional Isomers

- {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (): Substituent: 4-chlorophenyl at isoxazole position 4.

Electron-Withdrawing Groups

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to inhibit specific enzymes and pathways critical for cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity : Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cell proliferation in cancer lines such as A549 and HepG2 .

- Induction of Apoptosis : The compound may activate apoptotic pathways, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), which is crucial for promoting cell death in malignant cells .

Biological Activity Data

A summary of the biological activity observed in various studies is presented in the table below:

| Cell Line | IC50 (μg/mL) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 10.10 | Induces apoptosis | |

| HepG2 | 5.36 | Cell cycle arrest at S phase | |

| A549 | 3.21 | Inhibition of EGFR activity | |

| NCI-H1975 | 2.32 | Apoptosis via caspase activation |

Case Study 1: Anticancer Properties

In a study evaluating new compounds based on isoxazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The study highlighted that substituents on the isoxazole ring influenced the potency, with specific modifications leading to enhanced activity .

Case Study 2: Comparative Analysis

A comparative analysis with other isoxazole derivatives revealed that while many compounds showed similar cytotoxic profiles, this compound had a unique mechanism involving EGFR inhibition, setting it apart from others that primarily acted through different pathways .

Research Findings

Research has indicated that compounds with structural similarities to this compound often demonstrate a broad spectrum of biological activities. For instance:

- Antibacterial Activity : Some derivatives have shown promising antibacterial properties against Gram-positive bacteria, suggesting potential applications beyond oncology .

- Neuroprotective Effects : Investigation into related compounds has suggested neuroprotective effects, indicating a wider therapeutic potential for isoxazole derivatives in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine?

- Methodological Answer : The synthesis of isoxazole derivatives often involves cyclization or substitution reactions. For example, 3-methylisoxazol-5-amine (a structural analog) is synthesized via refluxing with aryl halides or carbonyl-containing reagents in polar aprotic solvents like ethanol (EtOH) or dimethylformamide (DMF). In one protocol, 3-methylisoxazol-5-amine reacts with 2-chloro-1-(1H-indol-3-yl)ethanone in EtOH and triethylamine (Et₃N) to form pyrrolo-isoxazole derivatives . For introducing the 2-chlorophenyl group, nucleophilic aromatic substitution or Suzuki-Miyaura coupling (using Pd catalysts) could be adapted from similar heterocyclic systems . Key Steps :

- Use TLC to monitor reaction progress.

- Purify via crystallization (e.g., ethanol) .

Q. How is the structural confirmation of this compound validated?

- Methodological Answer : Structural elucidation combines spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and isoxazole ring signals (δ 6.0–6.5 ppm for the amine group).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] at m/z 223.06) .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., ±0.3% deviation) .

- HPLC : Purity assessment (e.g., 95.3% purity at 230 nm) .

Advanced Questions

Q. What strategies optimize the reaction yield of this compound?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group.

- Catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions to introduce the chlorophenyl moiety .

- Temperature Control : Reflux at 80–100°C for 4–6 hours ensures complete reaction .

- Workup : Neutralize excess acid/base (e.g., pyridine for sulfonyl chloride reactions) .

Example : Heating 3-methylisoxazol-5-amine with 2-chlorophenylacetyl chloride in DMF at 90°C for 5 hours yielded 79% product after ethanol crystallization .

Q. How does the 2-chlorophenyl substituent influence the compound's pharmacological activity?

- Methodological Answer : The 2-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. Comparative studies with fluorophenyl or methylphenyl analogs (e.g., antimalarial compound N-(4-(4-(4-fluorophenyl)-thiazol-5-yl)pyrimidin-2-yl)-3-methylisoxazol-5-amine) show that electron-withdrawing Cl improves metabolic stability and target engagement . Experimental Validation :

- SAR Studies : Synthesize analogs with varying substituents (e.g., 3,5-dichlorophenyl) and test in enzyme inhibition assays.

- LogP Measurement : Determine partition coefficient to correlate hydrophobicity with activity .

Q. What challenges arise in impurity profiling during synthesis?

- Methodological Answer : Common impurities include unreacted starting materials, regioisomers, or hydrolysis byproducts. Analytical Approaches :

- HPLC-MS : Detect trace impurities (e.g., sulfonamide byproducts from incomplete coupling) .

- TLC with Multiple Eluents : Use hexane/ethyl acetate (3:1) and chloroform/methanol (9:1) to resolve polar/non-polar impurities .

Mitigation : - Optimize reaction time to minimize side reactions.

- Use scavengers (e.g., sulfamic acid for oxidizing agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.